- Ethyl Bromozincacetatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
Cas no 92-13-7 (Pilocarpine)

Pilocarpine structure
Nome del prodotto:Pilocarpine
Pilocarpine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3S,4R)-3-Ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one
- Pilocarpine
- Pilocarpin Hcl
- PILOCARPINE(RG)
- actone
- Ocucarpine
- Ocusert
- ocusertp20
- Pilocarpin
- Pilocarpol
- Pilokarpin
- pilokarpol
- Syncarpine
- Salagen
- (+)-Pilocarpine
- Isoptocarpine
- Ocusert pilo
- Ocusert P 20
- Pilocarpine chloride
- (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]dihydrofuran-2(3H)-one
- Pilocarpine monohydrochloride
- 01MI4Q9DI3
- QCHFTSOMWOSFHM-WPRPVWTQSA-N
- (3S-cis)-3-Et
- (3S,4R)-3-Ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-2(3H)-furanone (ACI)
- 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S-cis)- (ZCI)
- Pilocarpine (8CI)
- MeSH ID: D010862
- Ocusert Pilo 40
- Pilocarpine, (+)-
- Spersacarpine
- DTXSID1021162
- NCGC00023339-09
- NCGC00023339-03
- PILOCARPINUM [HPUS]
- NCGC00023339-12
- NCGC00023339-08
- Lopac0_000960
- CHEBI:39462
- Lopac0_000950
- NCGC00023339-16
- AKOS016010311
- NCGC00023339-11
- SDCCGMLS-0003164.P005
- KBioSS_001587
- pilocarpine, Cytokine
- IDI1_000358
- CAS-92-13-7
- UNII-01MI4Q9DI3
- Imidazole-5-butyric acid, alpha-ethyl-beta-(hydroxymethyl)-1-methyl-, gamma-lactone
- (3S,4R)-3-Ethyl-4-(1-methyl-1H-imidazol-5-ylmethyl)-4,5-dihydrofuran-2(3H)-one
- HMS2089K17
- Tox21_110887_1
- 92-13-7
- D00525
- 92-13-7 (FREE BASE)
- (3S-cis)-3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-2(3H)-furanone
- PILOCARPINE [ORANGE BOOK]
- GTPL305
- BRD-K85090592-008-05-2
- (3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one
- PILOCARPINE [HSDB]
- CCG-205031
- PILOCARPINE [JAN]
- (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one
- AI3-50523
- KBio2_001587
- Prestwick0_000449
- 2(3H)-Furanone, 3-ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-, (3S-cis)-
- KBio3_001691
- Ocusert pilo-20
- NCGC00023339-28
- NINDS_000358
- Pilocarpine 100 microg/mL in Acetonitrile
- AB00053525_29
- BDBM50008072
- Spectrum_001107
- NCGC00023339-27
- MFCD00153042
- BPBio1_000548
- Pilocarpina
- PILOCARPINE [WHO-DD]
- BSPBio_000498
- DB01085
- NCGC00023339-10
- AB00053525-27
- Pilocarpine nitrate salt
- SBI-0050924.P004
- NCI60_004403
- BRD-K85090592-008-15-1
- rel-(3R,4S)-3-ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one
- HY-B0726A
- EINECS 202-128-4
- EN300-19632236
- NCGC00023339-14
- NCGC00023339-06
- Pilocarpine (JAN/USP)
- Prestwick1_000449
- Pilocarpine (USP:BAN:JAN)
- PILOCARPINE [USP MONOGRAPH]
- Ocusert Pilo-40
- PILOCARPINE (MART.)
- KBio1_000358
- (3S-CIS)-3-ETHYLDIHYDRO-4-
- KBio2_006723
- 102282-25-7
- BS-18966
- Prestwick2_000449
- 3-Ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]dihydrofuran-2(3H)-one
- Prestwick3_000449
- BIDD:GT0217
- SPBio_001287
- Spectrum5_001379
- DTXCID901162
- BSPBio_002191
- Tocris-0694
- (3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]tetrahydrofuran-2-one
- 1ST40310
- PILOCARPINE [VANDF]
- Tox21_110887
- SCHEMBL15146
- CHEBI:8207
- Ocucarpine; Ocusert P 20; Ocusert Pilo
- CS-0013746
- SPBio_002437
- 2(3H)-Furanone, 3-ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-, (3S,4R)-
- SDCCGSBI-0050924.P006
- PILOCARPINE (USP-RS)
- Q411461
- (3S-cis)-3-Ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-2(3H)-furanone
- NS00007560
- KBio2_004155
- NCGC00023339-07
- PILOCARPINE [MART.]
- HSDB 3163
- NCGC00023339-13
- E87145
- AB00053525_28
- Pilocarpine [USP:BAN:JAN]
- (3S,4R)-3-ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-2(3H)-furanone
- 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S,4R)-
- SR-01000075339-11
- C07474
- PILOCARPINE (USP MONOGRAPH)
- PILOCARPINE [USP-RS]
- PILOCARPINE [MI]
- KBioGR_000956
- Spectrum2_001284
- Pilocarpinum
- DivK1c_000358
- Ocusert pilo-20 (TN)
- Spectrum4_000478
- Spectrum3_000546
- CHEMBL550
- BRD-K85090592-003-18-6
- BRD-K85090592-003-19-4
- BRD-K85090592-008-22-7
- GLXC-20879
- DA-76884
-
- MDL: MFCD00153042
- Inchi: 1S/C11H16N2O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10-/m0/s1
- Chiave InChI: QCHFTSOMWOSFHM-WPRPVWTQSA-N
- Sorrisi: C(C1=CN=CN1C)[C@H]1COC(=O)[C@H]1CC
Proprietà calcolate
- Massa esatta: 208.12100
- Massa monoisotopica: 208.121
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 245
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 44.1
- XLogP3: 1.1
Proprietà sperimentali
- Densità: 1.1123 (rough estimate)
- Punto di fusione: 34°
- Punto di ebollizione: bp5 260° (partial conversion to isopilocarpine)
- Punto di infiammabilità: 215 °C
- Indice di rifrazione: 1.5000 (estimate)
- PSA: 44.12000
- LogP: 1.16180
- Rotazione specifica: D18 +106° (c = 2)
- pka: 6.87(at 30℃)
Pilocarpine Informazioni sulla sicurezza
- Parola segnale:Danger
- Dichiarazione di pericolo: H300+H330
- Dichiarazione di avvertimento: P260-P264-P284-P301+P310-P310
- Numero di trasporto dei materiali pericolosi:UN 1544
- Codice categoria di pericolo: 26/28
- Istruzioni di sicurezza: S25; S45
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:6.1
- PackingGroup:Ⅲ
- Frasi di rischio:R26/28
- Termine di sicurezza:6.1(b)
- Gruppo di imballaggio:III
Pilocarpine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2074-1 mg |
Pilocarpine |
92-13-7 | 1mg |
¥1953.00 | 2022-02-28 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P41770-100mg |
(3S,4R)-3-Ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one |
92-13-7 | 100mg |
¥2398.0 | 2021-09-08 | ||
eNovation Chemicals LLC | Y1239651-10mg |
PILOCARPINE |
92-13-7 | 95% | 10mg |
$185 | 2023-05-17 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P875258-100mg |
Pilocarpine |
92-13-7 | AR | 100mg |
¥4,828.00 | 2022-09-28 | |
Enamine | EN300-19632236-0.05g |
(3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one |
92-13-7 | 0.05g |
$2755.0 | 2023-09-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-479256-100mg |
Pilocarpine, |
92-13-7 | 100mg |
¥1843.00 | 2023-09-05 | ||
1PlusChem | 1P00GS4T-5mg |
Pilocarpine |
92-13-7 | 5mg |
$40.00 | 2025-02-27 | ||
A2B Chem LLC | AH82157-100mg |
PILOCARPINE |
92-13-7 | 98% | 100mg |
$220.00 | 2024-05-20 | |
1PlusChem | 1P00GS4T-100mg |
PILOCARPINE |
92-13-7 | 100mg |
$329.00 | 2023-12-15 | ||
A2B Chem LLC | AH82157-5mg |
PILOCARPINE |
92-13-7 | 99% | 5mg |
$75.00 | 2024-07-18 |
Pilocarpine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Compositions and methods for the treatment of eye disorders, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Ethyl bromozincacetatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-7,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Asymmetric Multifunctional Modular Organocatalysis: One-Pot Direct Strategy to Enantiopure α,β-Disubstituted γ-ButyrolactonesOrganic Letters, 2019, 21(15), 5962-5966,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- An effective chirospecific synthesis of (+)-pilocarpine from L-aspartic acidJournal of Organic Chemistry, 1993, 58(5), 1159-66,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Lipophilicity, aqueous solubility, stability and enzymic hydrolysis of various O,O'-dicarboxylate (dibenzyl) bispilocarpates as possible prodrugs of pilocarpine for ophthalmic administrationS.T.P. Pharma Sciences, 1992, 2(1), 53-60,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Preparation of pilocarpines and intermediates, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
Riferimento
- Preparation of pilocarpine and analogs, European Patent Organization, , ,
Metodo di produzione 9
Condizioni di reazione
Riferimento
- Cholinergic activity of fluorinated quaternary pilocarpine derivativesToxicological and Environmental Chemistry, 1986, 11(3), 183-90,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Benzene , Dichloromethane ; 3 h, 23 °C
1.2 Reagents: Triethylamine ; 1 w, 23 °C
1.2 Reagents: Triethylamine ; 1 w, 23 °C
Riferimento
- Concise synthesis of both enantiomers of pilocarpineMolecules, 2021, 26(12),,
Metodo di produzione 11
Condizioni di reazione
Riferimento
- A new type of redox initiator-drug/peroxide initiatorJinan Daxue Xuebao, 1991, 12(3), 66-71,
Metodo di produzione 12
Condizioni di reazione
Riferimento
- γ-Butyrolactone natural products via tributyltin-hydride-mediated radical cyclizationsJournal of Natural Products, 1992, 55(2), 194-206,
Metodo di produzione 13
Condizioni di reazione
Riferimento
- Carboxylic acid esters: product subclass 4: alkanedioic acid estersScience of Synthesis, 2006, 20, 987-1046,
Metodo di produzione 14
Condizioni di reazione
Riferimento
- Synthesis of Chiral Pilocarpine Analogues via a C-8 Ketone IntermediateJournal of Organic Chemistry, 2002, 67(17), 5913-5918,
Metodo di produzione 15
Condizioni di reazione
Riferimento
- Palladium-catalyzed intramolecular alkyne-α,β-unsaturated carbonyl coupling. A formal synthesis of (+)-pilocarpineTetrahedron Letters, 1997, 38(29), 5213-5216,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Benzene , Dichloromethane
1.2 Reagents: Triethylamine Solvents: Benzene , Dichloromethane
1.2 Reagents: Triethylamine Solvents: Benzene , Dichloromethane
Riferimento
- A synthesis of pilocarpineJournal of Organic Chemistry, 1993, 58(1), 62-4,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Benzene , Dichloromethane ; rt; 3 h, rt
1.2 Reagents: Triethylamine ; 7 d, 25 °C
1.2 Reagents: Triethylamine ; 7 d, 25 °C
Riferimento
- A chemoenzymatic approach to (+)-pilocarpineTetrahedron, 2008, 64(40), 9384-9387,
Metodo di produzione 18
Metodo di produzione 19
Condizioni di reazione
Riferimento
- A Highly Reusable Rhodium Catalyst-Organic Framework for the Intramolecular Cycloisomerization of 1,6-EnynesOrganic Letters, 2011, 13(13), 3522-3525,
Metodo di produzione 20
Condizioni di reazione
Riferimento
- Highly Enantioselective Syntheses of Functionalized α-Methylene-γ-butyrolactones via Rh(I)-catalyzed Intramolecular Alder Ene Reaction: Application to Formal Synthesis of (+)-PilocarpineJournal of the American Chemical Society, 2002, 124(28), 8198-8199,
Pilocarpine Raw materials
- 3-Furancarboxylic acid, 4-ethyltetrahydro-2-(1-methyl-1H-imidazol-5-yl)-5-oxo-, methyl ester, [2R-(2α,3α,4β)]- (9CI)
- 3-Furancarboxylic acid, 4-ethyltetrahydro-2-(1-methyl-1H-imidazol-5-yl)-5-oxo-, methyl ester, [2S-(2α,3β,4α)]- (9CI)
- Methyl 4-ethyltetrahydro-2-(1-methyl-1H-imidazol-5-yl)-5-oxo-3-furancarboxylate
- 1,1-Dimethylethyl 1-methyl-β-[[(phenylmethyl)thio]carbonyl]-1H-imidazole-5-butanoate
- 1-isocyanomethanesulfonyl-4-methylbenzene
- 3-Furanacetaldehyde,4-ethyltetrahydro-5-oxo-, (3R,4S)-
- Isopilocarpine
Pilocarpine Preparation Products
Pilocarpine Letteratura correlata
-
1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
92-13-7 (Pilocarpine) Prodotti correlati
- 28958-85-2(Isopilocarpine Hydrochloride)
- 148-72-1(pilocarpine nitrate)
- 54-71-7(Pilocarpine hydrochloride)
- 446829-08-9(3-(3-phenylpropanamido)benzoic acid)
- 2757891-09-9(5-Bromopyrazin-2-yl 4-methylbenzene-1-sulfonate)
- 1804848-05-2(4-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-2-methanol)
- 770-31-0(4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde)
- 2097981-06-9(1-(Naphthalen-2-ylmethyl)pyrrolidin-3-ol)
- 1859273-76-9(1-(2,4-Dichlorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 2171535-82-1(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamidocyclopropane-1-carboxylic acid)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
